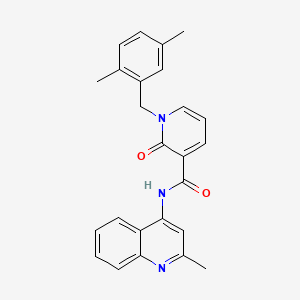

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel class of chemical entities with potential therapeutic applications. The structure combines elements of dihydropyridine and quinoline, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a dimethylbenzyl group and a quinoline moiety. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 290.35 g/mol. The presence of the carboxamide functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives of quinolines and dihydropyridines have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : Compounds containing quinoline moieties are often studied for their neuroprotective potential in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds using the agar streak dilution method against several pathogenic microorganisms. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 8 µg/mL |

| B | E. coli | 16 µg/mL |

| C | Candida albicans | 4 µg/mL |

Anticancer Activity

In vitro studies have shown that related dihydropyridine derivatives exhibit cytotoxicity towards various cancer cell lines. For example, a derivative structurally similar to our compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC₅₀ values in the low micromolar range .

Case Study: Cytotoxicity Assay

A specific study investigated the cytotoxic effects of a related compound on HeLa cells. The compound was administered at various concentrations (0.1 µM to 10 µM), revealing significant cell death at concentrations above 1 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1 | 70 |

| 10 | 30 |

The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell proliferation.

- Receptor Modulation : The quinoline moiety may facilitate interaction with neurotransmitter receptors, contributing to neuroprotective effects.

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-10-11-17(2)19(13-16)15-28-12-6-8-21(25(28)30)24(29)27-23-14-18(3)26-22-9-5-4-7-20(22)23/h4-14H,15H2,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFWGKYZLGGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.